molecular formula C23H25NO6 B11162427 1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B11162427
M. Wt: 411.4 g/mol
InChI Key: ORNLFLKKVARRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities supported by case studies and research findings.

Molecular Structure

The compound's molecular formula is C25H29N3O4C_{25}H_{29}N_{3}O_{4} with a molecular weight of approximately 435.5 g/mol. The IUPAC name is this compound. Its structural complexity includes a furochromen core linked to a piperidine moiety.

Synthesis

The synthesis of this compound involves several steps starting from available precursors. Key steps include the formation of the furochromen core and the introduction of the piperidine group. The synthesis can be optimized through various reaction conditions to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity, which can lead to various pharmacological effects. Further research is needed to elucidate the exact pathways involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • It demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease .
  • The IC50 values for some derivatives were reported as low as 0.63 ± 0.001 µM in AChE inhibition studies .

Anticancer Properties

Emerging research has suggested potential anticancer properties:

  • Compounds containing similar furochromen structures have shown effectiveness in inhibiting tumor growth in various cancer cell lines .

Study on Antibacterial Activity

A comprehensive study synthesized a series of compounds with piperidine moieties and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to established antibiotics .

Enzyme Binding Studies

Docking studies using bovine serum albumin (BSA) binding interactions revealed that these compounds could effectively bind to serum proteins, suggesting potential therapeutic applications in drug delivery systems .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityEnzyme Inhibition (AChE)Anticancer Activity
Target CompoundModerate to StrongStrong (IC50: 0.63 µM)Promising
Similar Compound AModerateModerateEffective
Similar Compound BWeakWeakLimited

Q & A

Q. Basic: What are the optimal synthesis conditions for achieving high yield and purity of this compound?

Answer:
The synthesis of this compound requires multi-step pathways with stringent control of reaction parameters:

  • Temperature: Maintained between 60–80°C during acetylation steps to prevent side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Reaction Time: 12–24 hours for cyclization steps to ensure completion .

Key Optimization Strategies:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CPrevents decomposition
SolventDMF/DMSOEnhances intermediate stability
CatalystPd/C (for hydrogenation)Reduces byproduct formation

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound ≥95% purity .

Q. Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:
Structural Elucidation:

  • NMR Spectroscopy:
    • 1H NMR: Identifies proton environments (e.g., methyl groups at δ 1.8–2.1 ppm, aromatic protons at δ 6.5–7.2 ppm).
    • 13C NMR: Confirms carbonyl carbons (δ 170–190 ppm) and quaternary carbons in the furochromen system .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ at m/z 345.39) .

Purity Assessment:

  • HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), detection at 254 nm. Purity ≥98% is typical .

Q. Advanced: How to design experiments to explore structure-activity relationships (SAR)?

Answer:
Methodology:

Analog Synthesis: Introduce systematic substitutions (e.g., methyl → ethyl on the furochromen ring or piperidine carboxylate modifications).

Biological Assays:

  • Antioxidant Activity: DPPH radical scavenging assay (IC50 values).
  • Antitumor Potential: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

Example SAR Table:

Analog SubstituentBioactivity (IC50)Key Finding
3,5,9-Trimethyl12 µM (Antioxidant)Methyl groups enhance radical stabilization
Piperidine-4-COOH8 µM (Antitumor)Carboxylic acid improves cellular uptake

Computational docking (AutoDock Vina) can predict binding modes to targets like COX-2 or topoisomerase II, guiding analog prioritization .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Strategies:

  • Standardize Assay Conditions:
    • Use identical cell lines (e.g., HepG2 vs. HEK293 variability).
    • Control pH (7.4) and serum concentration (10% FBS) in vitro .
  • Orthogonal Validation:
    • Cross-check antioxidant activity via both DPPH and FRAP assays.
    • Validate antitumor effects in xenograft models if in vitro data is inconsistent .

Example Data Reconciliation:

StudyReported IC50 (Antitumor)Assay Condition
A10 µMMCF-7, 48h incubation
B25 µMHeLa, 24h incubation
ResolutionProlonged incubation (48h) enhances efficacy in slow-cycling cells

Q. Basic: What are the known biological activities and assessment models?

Answer:
Key Activities:

  • Antioxidant: Scavenges ROS in hepatic cells (IC50: 10–15 µM) .
  • Antitumor: Inhibits proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) lines .

Assessment Models:

ActivityModelProtocol
AntioxidantDPPH assayMeasure absorbance decay at 517 nm
AntitumorXenograft miceTumor volume reduction over 21 days

Q. Advanced: How can computational methods enhance reactivity and interaction studies?

Answer:
Applications:

  • Reaction Path Optimization:
    • Density Functional Theory (DFT) calculates transition states for acetylation steps, identifying energy barriers .
  • Molecular Dynamics (MD) Simulations:
    • Predict binding stability to COX-2 (RMSD <2 Å over 100 ns simulations) .

Workflow:

In Silico Screening: Virtual library of 100 analogs docked to target.

Quantum Mechanics/Molecular Mechanics (QM/MM): Models electron transfer in ROS scavenging .

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

1-[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C23H25NO6/c1-11-14(4)29-20-13(3)21-17(9-16(11)20)12(2)18(23(28)30-21)10-19(25)24-7-5-15(6-8-24)22(26)27/h9,15H,5-8,10H2,1-4H3,(H,26,27)

InChI Key

ORNLFLKKVARRMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCC(CC4)C(=O)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.